molecular formula C12H11N3O3 B2858332 N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 371201-28-4

N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2858332
CAS No.: 371201-28-4
M. Wt: 245.238
InChI Key: YFGBBZYDPILOCR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound based on a 6-oxo-1,6-dihydropyridazine core structure, a scaffold recognized for its significant potential in medicinal chemistry research. This specific carboxamide derivative is part of a class of compounds being investigated for their ability to interact with key biological pathways. Researchers are exploring pyridazinone-3-carboxamide derivatives as inhibitors of specific enzymes, such as MEK, for the potential treatment of hyperproliferative diseases . The 6-oxo-1,6-dihydropyridazine core is a privileged structure in drug discovery, with recent studies identifying potent analogues, such as the compound J27, which functions as a novel JNK2 inhibitor for the treatment of acute lung injury and sepsis by suppressing the NF-κB/MAPK pathway . Furthermore, related pyridazinone compounds have shown promise in other research areas, including as proteasome inhibitors for the treatment of parasitic infections like Chagas disease . The structural features of this compound, including the 4-methoxyphenyl carboxamide group, make it a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)13-12(17)10-6-7-11(16)15-14-10/h2-7H,1H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGBBZYDPILOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

  • Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a β-diketone.

  • Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxy-substituted phenyl halide reacts with the pyridazine ring.

  • Carboxamide Formation: The carboxamide group is introduced through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often facilitated by bases like triethylamine (Et₃N).

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as N-oxide derivatives.

  • Reduction Products: Amines or alcohols, depending on the specific reduction conditions.

  • Substitution Products: Derivatives with various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features may allow it to interact with specific biological targets.

Medicine: N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may have therapeutic potential. It could be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks alkyl or bulky substituents on the pyridazinone core, which may enhance solubility compared to methylated analogs like the compound in .
  • The 4-methoxy group on the phenyl ring distinguishes it from dimethyl-substituted derivatives (e.g., ), which exhibit increased hydrophobicity.
  • More complex analogs (e.g., ) incorporate phenoxy and phenyl groups, likely improving target binding but complicating synthesis.

Analytical Characterization

  • HRMS : Fluorinated analogs (e.g., compound 25 in ) show precise mass matches (e.g., m/z 554.2225 observed vs. 554.2210 calculated). The target compound’s HRMS would align with its molecular formula (C₁₂H₁₁N₃O₃, [M+H]+ = 246.0878).
  • NMR : Aliphatic peaks in analogs () are often obscured by DMSO signals, suggesting the need for deuterated solvents or advanced techniques for unambiguous assignment.

Biological Activity

N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a 4-methoxyphenyl group and a carboxamide functional group. Its molecular formula is C12_{12}H10_{10}N2_2O3_3 with a molecular weight of 234.22 g/mol. The structure is characterized by the following key features:

  • Pyridazine Ring : A six-membered heterocyclic compound containing two nitrogen atoms.
  • Methoxy Group : Enhances lipophilicity and may influence biological activity.
  • Carboxamide Group : Often associated with increased solubility and interaction with biological targets.

Anti-inflammatory Properties

Research has indicated that derivatives of pyridazine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines, including J774A.1 macrophages. The mechanism appears to involve the inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses .

Antioxidant Activity

This compound has also demonstrated antioxidant properties. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the methoxy group may enhance its ability to scavenge free radicals .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action may involve inducing apoptosis or inhibiting cell proliferation. For example, related dihydropyridazine derivatives have been shown to possess selective cytotoxicity against human cancer cells while sparing normal cells .

Research Findings and Case Studies

StudyFindingsImplications
Study 1Inhibition of IL-6 and TNF-α in J774A.1 cellsPotential for treating inflammatory diseases
Study 2Antioxidant activity in vitroMay protect against oxidative stress-related diseases
Study 3Cytotoxicity against cancer cell linesPossible development as an anticancer agent

The biological activities of this compound can be attributed to several mechanisms:

  • NF-κB Inhibition : By interfering with NF-κB activation, the compound reduces the expression of inflammatory cytokines.
  • Free Radical Scavenging : The methoxy group enhances electron donation, allowing the compound to neutralize reactive oxygen species (ROS).
  • Apoptosis Induction : It may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

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